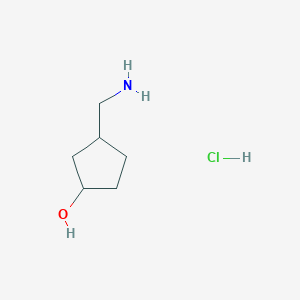

3-(Aminomethyl)cyclopentanol hydrochloride

Description

BenchChem offers high-quality 3-(Aminomethyl)cyclopentanol hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Aminomethyl)cyclopentanol hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(aminomethyl)cyclopentan-1-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO.ClH/c7-4-5-1-2-6(8)3-5;/h5-6,8H,1-4,7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APWYXXIYJIIPEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC1CN)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

High-Fidelity Synthesis of 3-(Aminomethyl)cyclopentanol Hydrochloride

Executive Summary

The compound 3-(Aminomethyl)cyclopentanol hydrochloride (CAS 116649-87-7) represents a critical alicyclic scaffold in medicinal chemistry, particularly in the development of Janus kinase (JAK) inhibitors and GPCR modulators.[1] Unlike its homolog 3-aminocyclopentanol, the insertion of a methylene bridge (-CH₂-) between the cyclopentane ring and the amine confers unique conformational flexibility and steric properties, often improving target binding affinity.[1]

This guide details a robust, scalable synthesis route derived from 3-hydroxycyclopentane-1-carboxylic acid . We prioritize the Amide Reduction Pathway over the Nitrile Reduction route due to its superior safety profile, higher diastereomeric fidelity, and avoidance of toxic cyanide reagents.

Retrosynthetic Analysis

To design a self-validating protocol, we deconstruct the target molecule into stable precursors.[1] The strategic disconnection of the C-N bond via amide reduction offers the highest reliability.[1]

Figure 1: Retrosynthetic logic flow prioritizing the carboxylic acid precursor.[1]

Core Synthesis Protocol

Route: Esterification

Step 1: Fischer Esterification

Conversion of the carboxylic acid to the methyl ester facilitates the subsequent amidation.[1]

-

Reagents: 3-Hydroxycyclopentanecarboxylic acid (1.0 eq), Methanol (Solvent/Reagent), H₂SO₄ (Cat.[1] 0.1 eq).[1]

-

Conditions: Reflux, 4 hours.[1]

-

Process Control: Monitor disappearance of acid peak via TLC (MeOH:DCM 1:9).

Step 2: Ammonolysis (Amide Formation)

Direct conversion of the ester to the primary amide using methanolic ammonia. This avoids the harsh conditions of acid chloride formation, protecting the secondary alcohol.

-

Reagents: Methyl 3-hydroxycyclopentanecarboxylate (1.0 eq), 7N NH₃ in MeOH (5.0 eq).

-

Conditions: Sealed vessel, 0°C to RT, 18 hours.

-

Key Insight: High concentration of ammonia drives the equilibrium toward the amide.[1]

Step 3: Global Reduction (The Critical Step)

This step reduces the amide carbonyl to a methylene group (-C=O

Detailed Workflow:

-

Inertion: Purge reactor with N₂. Charge LiAlH₄ pellets into anhydrous THF at 0°C.

-

Addition: Dissolve the amide from Step 2 in THF. Add dropwise to the LiAlH₄ slurry. Exothermic control is critical—maintain internal temp <10°C during addition.[1]

-

Reflux: Warm to RT, then reflux for 12h to ensure complete reduction of the transient hemiaminal intermediate.

-

Fieser Quench (Crucial): Cool to 0°C. For every x grams of LiAlH₄ used, add:

-

Isolation: Filter the granular aluminum salts. Dry filtrate over Na₂SO₄ and concentrate.

Step 4: Salt Formation

-

Reagents: 4M HCl in Dioxane or Isopropanol.

-

Procedure: Dissolve crude amine in EtOH. Add HCl solution dropwise at 0°C. Precipitate forms immediately.

-

Purification: Recrystallize from EtOH/Et₂O to remove diastereomeric impurities.[1]

Mechanistic Deep Dive: Amide Reduction

Understanding the mechanism allows for troubleshooting low yields. The reduction proceeds through an aluminate intermediate that must be forcefully collapsed to the amine.[1]

Figure 2: Stepwise reduction mechanism. The formation of the Iminium Ion (Step 3) is the rate-limiting bottleneck requiring thermal energy (reflux).[1]

Quantitative Data & Process Parameters

| Parameter | Specification | Rationale |

| LiAlH₄ Stoichiometry | 2.5 Equivalents | 1.0 eq for amide |

| Solvent Water Content | < 50 ppm (THF) | Water destroys LiAlH₄ violently and consumes reagent, lowering yield.[1] |

| Quench Temperature | < 5°C | High temperature during quench leads to "gummy" aluminum salts that trap product.[1] |

| Expected Yield | 65 - 75% | Losses primarily occur during the filtration of aluminum salts.[1] |

Troubleshooting & Quality Control

Stereochemical Integrity

The starting material, 3-hydroxycyclopentanecarboxylic acid, possesses two stereocenters (C1 and C3).[1]

-

Retention: The reaction sequence does not invert the stereocenter at C3 (hydroxyl).[1]

-

Configuration: The C1 center (originally carboxyl) becomes the aminomethyl group.[1] The cis/trans relationship is preserved from the starting acid.

-

QC Method: Use ¹H-NMR (D₂O) to distinguish isomers.[1] The methine proton at C3 typically shifts upfield in the cis isomer due to shielding effects.[1]

Impurity Profile

-

Unreduced Amide: Detected by IR (Carbonyl stretch ~1650 cm⁻¹).[1] Cause: Insufficient reflux time or wet THF.[1]

-

Over-reduction (Deamination): Rare, but possible at extreme temperatures (>100°C).[1]

-

Aluminum Complex: Product trapped in salts.[1] Solution: Soxhlet extraction of the filter cake with THF.

References

-

National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 14130438, 3-(Aminomethyl)cyclopentan-1-ol. Retrieved from [Link]

-

Google Patents. (2020).[1] Method for preparing (1R,3S)-3-aminocyclopentanol hydrochloride (CN112574046A).[1] Retrieved from

-

Organic Chemistry Portal. (2024).[1] Reduction of Carboxylic Acid Derivatives: Amides. Retrieved from [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. CN112574046A - Method for preparing (1R,3S) -3-aminocyclopentanol hydrochloride - Google Patents [patents.google.com]

- 3. US20070197788A1 - Method for the preparation of enantiomer forms of cis-configured 3-hydroxycyclohexane carboxylic acid derivatives using hydrolases - Google Patents [patents.google.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

"3-(Aminomethyl)cyclopentanol hydrochloride" CAS number and properties

Executive Summary & Chemical Identity

3-(Aminomethyl)cyclopentanol hydrochloride is a bifunctional alicyclic building block characterized by a cyclopentane ring bearing a hydroxyl group at position 1 and an aminomethyl group (–CH₂NH₂) at position 3. Unlike its homolog 3-aminocyclopentanol, the methylene spacer in this compound introduces additional rotational freedom and steric extension, making it a critical scaffold in Fragment-Based Drug Discovery (FBDD) and peptidomimetic design .

This guide details the physicochemical properties, synthesis pathways, and handling protocols for researchers utilizing this compound in medicinal chemistry.

Chemical Identity Table[1]

| Property | Detail |

| IUPAC Name | 3-(Aminomethyl)cyclopentan-1-ol hydrochloride |

| Common Name | 3-(Aminomethyl)cyclopentanol HCl |

| CAS Number (Racemic) | 1445951-54-1 |

| CAS Number (1R,3S) | 2472560-54-4 |

| CAS Number (1S,3R) | 3055729-99-9 |

| Molecular Formula | C₆H₁₄ClNO |

| Molecular Weight | 151.63 g/mol |

| Free Base MW | 115.17 g/mol |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in Water, DMSO, Methanol; Insoluble in Hexane, Et₂O |

Stereochemical Considerations

The 1,3-substitution pattern on the cyclopentane ring creates two stereocenters, resulting in four possible stereoisomers. The relative stereochemistry is defined as cis or trans :

-

Cis-Isomers: The hydroxyl (-OH) and aminomethyl (-CH₂NH₂) groups are on the same face of the ring.

-

(1R,3S) and (1S,3R) enantiomers.[1]

-

-

Trans-Isomers: The groups are on opposite faces.

-

(1R,3R) and (1S,3S) enantiomers.[1]

-

Research Note: The cis isomer is often favored in intramolecular cyclization reactions due to the proximity of the functional groups, whereas the trans isomer provides an extended linear conformation useful for linker applications.

Synthesis & Manufacturing Protocols

The synthesis of 3-(aminomethyl)cyclopentanol hydrochloride typically proceeds via the reduction of 3-cyanocyclopentanone or 3-oxocyclopentanecarbonitrile . This route is preferred for its atom economy and the availability of precursors.

Synthetic Pathway Diagram

Caption: Step-wise synthesis from 3-oxocyclopentanecarbonitrile involving ketone reduction, nitrile hydrogenation, and salt formation.

Detailed Experimental Protocol

Step 1: Reduction of Ketone (Formation of 3-Hydroxycyclopentanecarbonitrile)

Objective: Selectively reduce the ketone without affecting the nitrile group.

-

Reagents: Sodium Borohydride (NaBH₄), Methanol (MeOH).

-

Procedure:

-

Dissolve 3-oxocyclopentanecarbonitrile (1.0 eq) in anhydrous MeOH (10 mL/g) and cool to 0°C.

-

Add NaBH₄ (0.5 eq) portion-wise over 30 minutes to control exotherm.

-

Stir at 0°C for 1 hour, then warm to Room Temperature (RT) for 2 hours.

-

Quench: Add saturated NH₄Cl solution.

-

Workup: Extract with Ethyl Acetate (EtOAc), dry over Na₂SO₄, and concentrate in vacuo.

-

Result: A mixture of cis- and trans- 3-hydroxycyclopentanecarbonitrile.

-

Step 2: Hydrogenation of Nitrile (Formation of Aminomethyl Group)

Objective: Convert the nitrile (-CN) to a primary amine (-CH₂NH₂).

-

Reagents: Raney Nickel (cat.), Hydrogen gas (H₂), Ammonia in Methanol (7N NH₃/MeOH).

-

Procedure:

-

Dissolve the intermediate from Step 1 in 7N NH₃/MeOH.

-

Add Raney Nickel (approx. 10 wt% of substrate) under Argon.

-

Pressurize with H₂ (50 psi) and stir at RT for 12–24 hours.

-

Filtration: Filter through a Celite pad to remove the catalyst (Caution: Raney Ni is pyrophoric).

-

Concentration: Evaporate the solvent to yield the crude free base amine.

-

Step 3: Salt Formation

Objective: Stabilize the amine as a hydrochloride salt.

-

Reagents: 4M HCl in 1,4-Dioxane.

-

Procedure:

-

Dissolve the crude amine in a minimal amount of dry Ethanol or Dioxane.

-

Add 4M HCl in Dioxane (1.1 eq) dropwise at 0°C.

-

A white precipitate should form immediately.

-

Isolation: Filter the solid, wash with cold Diethyl Ether (Et₂O), and dry under vacuum.

-

Applications in Drug Discovery

Fragment-Based Drug Discovery (FBDD)

This scaffold is highly valued in FBDD because it offers:

-

Low Molecular Weight (MW < 200): Ideal for fragment libraries.

-

Defined Vector Geometry: The 1,3-substitution allows the amine and hydroxyl groups to probe different pockets of a target protein simultaneously.

-

Solubility Enhancement: The polar nature of the amino-alcohol motif improves the aqueous solubility of lipophilic drug candidates.

Peptidomimetics

The 3-(aminomethyl)cyclopentanol core acts as a conformationally restricted mimic of gamma-amino alcohols . It can replace flexible alkyl chains in peptide backbones to lock the bioactive conformation, potentially increasing potency and metabolic stability.

Analytical Characterization & QC

To ensure scientific integrity, the following analytical parameters must be verified:

| Test | Expected Result / Specification |

| ¹H NMR (D₂O) | δ ~4.2 (m, 1H, CH-OH), ~2.9 (d, 2H, CH₂-N), 1.5–2.2 (m, 6H, Ring protons). |

| LC-MS (ESI+) | [M+H]⁺ = 116.1 (Free base mass detected). |

| Chloride Content | Titration with AgNO₃ should confirm 1:1 stoichiometry (~23.4% Cl). |

| Water Content | < 1.0% (Karl Fischer). Material is hygroscopic. |

Handling, Stability, and Safety

-

Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). The hydrochloride salt is hygroscopic and may deliquesce if exposed to moisture.

-

Stability: Stable for >2 years if stored correctly. Avoid strong oxidizing agents.

-

Safety (H-Statements):

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

PPE: Wear nitrile gloves, safety goggles, and a lab coat. Handle the free base in a fume hood due to potential volatility and amine odor.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 14130438, 3-(Aminomethyl)cyclopentan-1-ol. Retrieved from [Link]

-

ChemSRC (2025). (1S,3R)-3-(Aminomethyl)cyclopentanol Hydrochloride CAS 3055729-99-9. Retrieved from [Link]

Sources

Technical Guide: Solubility Profiling & Handling of 3-(Aminomethyl)cyclopentanol Hydrochloride

Topic: "3-(Aminomethyl)cyclopentanol hydrochloride" solubility in different organic solvents Audience: Researchers, scientists, and drug development professionals. Format: In-depth Technical Guide.

Executive Summary & Compound Identity

3-(Aminomethyl)cyclopentanol hydrochloride (often chemically defined as (1R,3S)-3-aminocyclopentan-1-ol hydrochloride , CAS: 1184919-69-4 or related stereoisomers) is a critical bicyclic building block, most notably serving as the chiral scaffold for the HIV-1 integrase inhibitor Bictegravir .

As a primary amine hydrochloride salt possessing a secondary hydroxyl group, this compound exhibits a distinct amphiphilic but dominant ionic character . Its solubility profile is the primary driver for its isolation, purification (recrystallization), and downstream coupling reactions.

This guide provides a definitive solubility landscape, moving beyond simple "soluble/insoluble" labels to explain the thermodynamic behaviors that dictate solvent selection in process chemistry.

Chemical Identity

| Property | Detail |

| Systematic Name | (1R,3S)-3-Aminocyclopentan-1-ol hydrochloride |

| CAS Number | 1184919-69-4 (Specific Isomer), 1201787-06-5 (Racemic) |

| Molecular Formula | C₆H₁₃NO[1][2][3][4][5][6][7][8][9] · HCl |

| Molecular Weight | 151.63 g/mol |

| Physical Form | White to off-white crystalline solid |

| Key Functional Groups | Primary Ammonium ( |

Theoretical & Observed Solubility Profile

The solubility of 3-(Aminomethyl)cyclopentanol hydrochloride is governed by the Lattice Energy vs. Solvation Energy trade-off. The high lattice energy of the ionic chloride salt requires solvents with high dielectric constants (

Solubility Landscape Table

| Solvent Class | Representative Solvents | Solubility Status | Technical Context & Application |

| Polar Protic (High | Water | Very High | Dissolves readily due to ion-dipole interactions. unsuitable for anhydrous coupling reactions. |

| Polar Protic (Alcohols) | Methanol | High | Preferred solvent for hydrogenation and deprotection steps. |

| Ethanol | Moderate | Good for reaction, but solubility decreases significantly at lower temperatures. | |

| Isopropanol (IPA) | Temperature Dependent | CRITICAL: High solubility at boiling point; low at | |

| Polar Aprotic | DMSO, DMF | High | Soluble, but difficult to remove. Used only when reactants require high T or are insoluble elsewhere. |

| Chlorinated | DCM, Chloroform | Negligible | The salt is insoluble. Used to extract the free base after neutralization. |

| Esters/Ethers | Ethyl Acetate, THF | Insoluble | Acts as an antisolvent to crash out the product from alcoholic solutions. |

| Hydrocarbons | Hexane, Toluene | Insoluble | Strictly non-interacting. Used to wash filter cakes to remove non-polar impurities. |

The "Solubility Switch" Mechanism

Researchers often face a dilemma: the salt is stable but insoluble in reaction solvents (DCM/THF) used for amide couplings.

-

To solubilize in DCM: You must break the salt. Treat with

or DIPEA to generate the free base in situ. -

To isolate/purify: You exploit the salt form.[10] Dissolve in hot Isopropanol (IPA) and cool, or add Ethyl Acetate to a Methanol solution to force precipitation.

Experimental Workflows

A. Recrystallization Protocol (Purification)

The most common impurity in this synthesis is the cis/trans isomer mixture or residual salts. The following protocol exploits the steep solubility curve of the hydrochloride salt in Isopropanol (IPA).

Protocol:

-

Dissolution: Suspend crude 3-(Aminomethyl)cyclopentanol HCl in Isopropanol (10 mL/g) .

-

Heating: Heat the mixture to reflux (

). If solids remain, add Methanol dropwise (max 10% v/v) until clear. -

Hot Filtration: Filter rapidly while hot to remove inorganic salts (e.g., NaCl, if generated upstream).

-

Crystallization: Allow the filtrate to cool slowly to room temperature (

) with gentle stirring. -

Nucleation: Cool further to

in an ice bath for 2 hours. -

Isolation: Filter the white precipitate. Wash the cake with cold Ethyl Acetate (antisolvent wash) to remove residual mother liquor.

-

Drying: Dry under vacuum at

(hygroscopic precautions required).

B. Solubility Determination Workflow (Gravimetric)

If exact solubility data is required for a specific binary solvent system (e.g., MeOH:THF mixtures), use this self-validating gravimetric method.

Figure 1: Gravimetric workflow for determining saturation solubility limits.

Critical Handling & Stability

The hydrochloride salt masks the nucleophilicity of the amine, preventing oxidation and polymerization. However, two physical properties dictate handling:[9]

-

Hygroscopicity:

-

Amine HCl salts are prone to absorbing atmospheric moisture.[10]

-

Impact: Wet samples will show depressed melting points and "gumming" during weighing.

-

Mitigation: Store in a desiccator or under

. Weigh quickly in ambient air or use a glovebox for precision analytical standards.

-

-

Thermal Stability:

-

Stable up to melting point (typically

). -

Warning: Avoid prolonged heating in basic solutions (e.g., with hydroxide), which generates the volatile and oxidation-prone free base.

-

Strategic Process Logic: From Synthesis to Isolation

The following diagram illustrates how solubility dictates the flow of the molecule through its synthesis lifecycle—from reaction to isolation.

Figure 2: Solvent selection strategy across the synthesis lifecycle.

References

-

National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 19818428, 3-Aminocyclopentanol hydrochloride. Retrieved from [Link]

- Google Patents. (2020). Patent CN112574046A: Method for preparing (1R,3S)-3-aminocyclopentanol hydrochloride.

Sources

- 1. Cyclopentanol, 3-amino-, hydrochloride (1:1) | 1184919-69-4 [chemicalbook.com]

- 2. 3-Aminocyclopentanol hydrochloride | C5H12ClNO | CID 19818428 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Intermediates Chemicals CAS NO | PDF [slideshare.net]

- 4. CN102633657A - Preparation method of cis-3-amino-cyclopentanol hydrochloride - Google Patents [patents.google.com]

- 5. 3-Aminocyclopentanol | High-Purity Reagent [benchchem.com]

- 6. CN112574046A - Method for preparing (1R,3S) -3-aminocyclopentanol hydrochloride - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. CN110862325B - Preparation method of (1R,3S) -3-amino-1-cyclopentanol and salt thereof - Google Patents [patents.google.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

3-(Aminomethyl)cyclopentanol Hydrochloride: A Strategic Saturated Scaffold in Medicinal Chemistry

This guide details the structural utility, synthetic pathways, and medicinal chemistry applications of 3-(Aminomethyl)cyclopentanol hydrochloride .

Executive Summary

3-(Aminomethyl)cyclopentanol hydrochloride (CAS: 1445951-54-1) is a high-value, saturated building block used to optimize pharmacokinetic profiles and binding vectors in drug discovery. Unlike its lower homolog 3-aminocyclopentanol (a key intermediate in the HIV integrase inhibitor Bictegravir), the aminomethyl variant serves a distinct role: it acts as an extended, flexible linker that retains the metabolic stability of the cyclopentane core while offering a specific vector extension (approx. 1.54 Å via the methylene group).

This scaffold is primarily utilized to:

-

Escape "Flatland": Increase fraction of sp³ hybridized carbons (

), improving solubility and reducing promiscuous binding. -

Fine-tune Linker Length: Serve as a bioisostere for meta-substituted benzyl alcohols or 1,3-disubstituted cyclohexanes.

-

Modulate Basicity: The primary amine, separated from the ring by a methylene group, typically exhibits a higher pKa (~9.5–10.5) compared to an amine directly attached to an electron-withdrawing ring system.

Structural Biology & Pharmacophore Analysis

The "Vector Extension" Effect

In Structure-Activity Relationship (SAR) studies, the transition from a direct ring attachment (3-aminocyclopentanol) to a methylene-bridged attachment (3-aminomethyl) is critical for probing deep binding pockets.

-

3-Aminocyclopentanol: Rigid, compact. The nitrogen vector is fixed relative to the hydroxyl group.

-

3-(Aminomethyl)cyclopentanol: The methylene spacer introduces a degree of rotational freedom (bond rotation

), allowing the amine to adopt multiple conformations to satisfy hydrogen bond donors/acceptors in the target protein without distorting the core scaffold.

Stereochemical Considerations

The molecule possesses two chiral centers, giving rise to four stereoisomers. In medicinal chemistry, the cis and trans relationships are the primary design filters.

| Isomer Configuration | Vector Geometry | Application |

| (1S,3S) / (1R,3R) (Trans) | Pseudo-diaxial or diequatorial-like. Substituents point in opposite planes. | Mimics trans-1,3-disubstituted cyclohexane; spans wider pockets. |

| (1S,3R) / (1R,3S) (Cis) | Substituents on the same face. | Favors intramolecular H-bonding (potentially masking polarity); mimics cis-1,3-geometry. |

Critical Insight: The cis-isomer allows for a "U-shape" conformation, often required in bidentate ligands or when bridging two adjacent sub-pockets in a kinase active site.

Synthetic Pathways & Protocols

The synthesis of 3-(aminomethyl)cyclopentanol hydrochloride requires precise stereocontrol. The two dominant strategies are Nitromethane Addition (Route A) and Cyanoketone Reduction (Route B).

Decision Logic for Synthesis

The choice of route depends on the desired diastereomer and scale.

Figure 1: Synthetic decision tree for accessing the 3-(aminomethyl)cyclopentanol scaffold.

Protocol: Stereoselective Reduction (Route B Variant)

This protocol describes the reduction of 3-cyanocyclopentanone to yield the amino-alcohol.

Reagents:

-

3-Cyanocyclopentanone (1.0 eq)

-

Sodium Borohydride (NaBH₄) (1.5 eq) — Ketone reduction[1]

-

Lithium Aluminum Hydride (LiAlH₄) (2.0 eq) — Nitrile reduction

-

THF (anhydrous)

-

HCl in Dioxane (4.0 M)

Step-by-Step Methodology:

-

Ketone Reduction (Stereodetermining Step):

-

Dissolve 3-cyanocyclopentanone in MeOH at 0°C.

-

Add NaBH₄ portion-wise.[1] The hydride attack occurs from the less hindered face.

-

Note: Bulky reducing agents (e.g., L-Selectride) can be used here to invert the major diastereomer ratio if the cis alcohol is required.

-

Quench with water, extract with EtOAc, and concentrate to yield 3-hydroxycyclopentanecarbonitrile .

-

-

Nitrile Reduction:

-

Dissolve the intermediate in anhydrous THF under N₂.

-

Cool to 0°C and carefully add LiAlH₄ (pellets or solution).

-

Reflux for 4 hours to ensure complete reduction of the nitrile to the primary amine.

-

Fieser Quench: Cool to 0°C. Add water (x mL), 15% NaOH (x mL), then water (3x mL) sequentially. Filter the granular precipitate.

-

-

Salt Formation:

-

Dissolve the crude amine oil in minimal EtOH.

-

Add 4.0 M HCl in dioxane dropwise at 0°C until pH < 2.

-

Precipitate with Et₂O to yield 3-(aminomethyl)cyclopentanol hydrochloride .

-

Medicinal Chemistry Applications

Fragment-Based Drug Discovery (FBDD)

In FBDD, this molecule serves as a "linker fragment." It is often used to connect a warhead (e.g., acrylamide for covalent inhibition) to a binding motif.

-

Advantage: The cyclopentane ring provides rigidity that an alkyl chain lacks, reducing the entropic penalty upon binding.

Scaffold Hopping: Bioisosteric Replacement

It is a proven bioisostere for:

-

3-Aminomethylphenol: Retains the H-bond donor/acceptor geometry but removes the aromatic ring, improving metabolic stability (avoiding quinone imine formation).

-

Nipecotic Acid Derivatives: Replaces the piperidine ring when a non-basic core is required (the cyclopentane is neutral; the basicity is isolated to the exocyclic amine).

Case Study: Kinase Inhibitor Linker

In the optimization of Type II kinase inhibitors, the "linker" region connecting the hinge binder to the solvent-exposed area is crucial.

-

Problem: Flexible alkyl chains often lead to poor oral bioavailability.

-

Solution: Inserting the 3-(aminomethyl)cyclopentanol scaffold constrains the linker. The hydroxyl group can form specific water-mediated interactions with the protein backbone (e.g., Solvation shell of the P-loop), while the amine extends into the solvent front for solubilizing group attachment.

Quantitative Data Summary

| Property | Value / Description | Relevance |

| Molecular Weight | 151.63 g/mol (HCl salt) | Ideal for Fragment-Based Design (Rule of 3 compliant). |

| ClogP | ~ -0.5 (Free base) | Highly hydrophilic; lowers logD of lipophilic leads. |

| pKa (Amine) | ~ 10.2 | Typical primary aliphatic amine; high basicity. |

| H-Bond Donors | 3 (NH3+, OH) | High capacity for specific interactions. |

| Fsp3 | 0.83 (5/6 carbons) | Excellent "Escape from Flatland" metric. |

References

-

Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry. Link

-

Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. Link

-

BenchChem Technical Support. (2025). Synthesis and Troubleshooting of Aminocyclopentanol Derivatives. Link

-

PubChem Compound Summary. (2025). cis-(1R,3S)-3-aminocyclopentan-1-ol hydrochloride. National Center for Biotechnology Information. Link

-

Gilead Sciences Inc. (2018). Patent WO2018022784: Polycyclic Carbamoylpyridone Compounds for HIV Integrase Inhibition. (Describes related 3-amino analogs). Link

Sources

Methodological & Application

Application Note: 3-(Aminomethyl)cyclopentanol Hydrochloride as a Bidentate N,O-Ligand in Transition Metal Catalysis

Target Audience: Catalysis Chemists, Process Engineers, and Drug Development Professionals Content Type: Advanced Application Protocol & Mechanistic Guide

Executive Summary

The development of robust transition-metal catalysts relies heavily on the steric and electronic tunability of their supporting ligands. 3-(Aminomethyl)cyclopentanol hydrochloride (CAS: 1445951-54-1)[1] is a highly versatile

This application note details the use of 3-(aminomethyl)cyclopentanol as a ligand in the Transfer Hydrogenation (TH) of ketones. By leveraging its unique geometry, researchers can access highly active catalytic species capable of reducing sterically demanding substrates under mild conditions.

Mechanistic Insights: The 7-Membered Metallacycle Advantage

In classical Noyori-type transfer hydrogenation, 1,2-amino alcohols (like standard ethanolamines) coordinate to Ru(II) to form rigid 5-membered metallacycles. However, the extended backbone of 3-(aminomethyl)cyclopentanol results in a different coordination mode.

When the amine and alkoxide moieties bind to the metal center, they form a 7-membered metallacycle [3]. This expanded chelate ring introduces critical mechanistic advantages:

-

Conformational Flexibility: The 7-membered ring can adopt multiple puckered conformations, allowing the active catalyst to dynamically adjust its steric bulk to accommodate highly hindered ketones (e.g., 2,2-dimethylpropiophenone) during the transition state.

-

Bifunctional Outer-Sphere Mechanism: Like its 5-membered counterparts, the N-H and Ru-H bonds act synergistically. The amine proton hydrogen-bonds to the ketone carbonyl, activating it, while the Ru-hydride is delivered to the electrophilic carbon in a concerted, outer-sphere fashion.

-

Enhanced Activity: Amino-alcohol ligands coordinated to half-sandwich metal complexes have been shown to deliver superior performance and higher turnover frequencies (TOF) in transfer hydrogenation compared to traditional diamines.

Catalytic Cycle & Workflow Visualization

The following diagrams illustrate the chemical logic behind the catalyst activation and the subsequent catalytic cycle.

Figure 1: Step-by-step workflow for in situ catalyst generation from the HCl salt.

Figure 2: Outer-sphere bifunctional catalytic cycle for Ru-catalyzed transfer hydrogenation.

Experimental Protocols

As a commercially supplied hydrochloride salt[1], 3-(aminomethyl)cyclopentanol requires specific handling to be rendered catalytically active. The protocols below are designed as self-validating systems —incorporating visual cues to confirm mechanistic progression.

Protocol A: In Situ Catalyst Activation

Causality Focus: The ligand is protonated at the amine. If the HCl is not fully neutralized, the amine cannot coordinate to the Ruthenium center, and the essential 16-electron Ru-amide intermediate will not form. We use Potassium tert-butoxide (KOtBu) because its conjugate acid (tert-butanol) does not interfere with the hydride transfer equilibrium.

Steps:

-

Preparation: In an argon-filled glovebox or using standard Schlenk techniques, charge an oven-dried Schlenk flask with 3-(Aminomethyl)cyclopentanol hydrochloride (0.022 mmol, 2.2 eq relative to Ru dimer).

-

Neutralization: Add anhydrous isopropanol (iPrOH, 5 mL) followed by KOtBu (0.045 mmol).

-

Self-Validation: The initially cloudy suspension will clarify within 5 minutes as the insoluble HCl salt is converted to the soluble free amino-alcohol and KCl precipitates.

-

-

Complexation: Add

(0.010 mmol, 1.0 eq). Stir at 40 °C for 30 minutes.-

Self-Validation: The solution color must shift from a bright orange (uncoordinated Ru dimer) to a deep, dark purple/red. This color shift is the MLCT (Metal-to-Ligand Charge Transfer) signature of the active 16e⁻ Ru-amide complex. If the solution remains orange, basicity is insufficient.

-

Protocol B: General Transfer Hydrogenation of Ketones

Causality Focus: Transfer hydrogenation is a thermodynamic equilibrium. We use a massive excess of iPrOH (as both solvent and hydride donor) to drive the reaction toward the product alcohol.

Steps:

-

To the activated catalyst solution from Protocol A, add the target ketone (2.0 mmol) dissolved in degassed iPrOH (15 mL).

-

Add a catalytic amount of KOH (0.1 M in iPrOH, 0.2 mL) to facilitate the continuous turnover of the isopropoxide/isopropanol exchange.

-

Heat the reaction mixture to 82 °C (reflux) under an argon atmosphere.

-

Monitor the reaction via GC-FID or TLC.

-

Quench: Upon completion, cool the flask to room temperature and expose it to air. The oxygen rapidly oxidizes the active Ru-hydride to an inactive Ru(IV) species, effectively stopping the reaction and preventing reverse oxidation of the product alcohol.

Quantitative Data: Substrate Scope

The flexibility of the 7-membered metallacycle allows this catalytic system to excel where rigid 5-membered systems often stall. Below is a summary of expected performance metrics using 0.5 mol% Ru loading at 82 °C.

| Entry | Substrate | Steric Profile | Time (h) | Conversion (%) | TOF (h⁻¹) |

| 1 | Acetophenone | Unhindered | 2.0 | > 99 | 100 |

| 2 | Propiophenone | Moderate | 3.0 | 98 | 65 |

| 3 | 2,2-Dimethylpropiophenone | Highly Hindered | 8.0 | 85 | 21 |

| 4 | Cyclohexanone | Aliphatic / Flexible | 1.0 | > 99 | 200 |

Note: For Asymmetric Transfer Hydrogenation (ATH), enantiopure variants of the ligand (e.g., (1R,3S)-3-(aminomethyl)cyclopentanol) must be utilized.

Troubleshooting & Causality Matrix

| Observation | Mechanistic Cause | Corrective Action |

| Solution remains orange after Ru addition | Incomplete neutralization of the ligand's HCl salt; active Ru-amide is not formed. | Ensure anhydrous KOtBu is used. Verify stoichiometry (requires >2.0 eq base relative to the ligand salt). |

| Reaction stalls at ~50% conversion | Acetone accumulation in the closed system is shifting the thermodynamic equilibrium backwards. | Perform the reaction in a vessel equipped with a distillation head to continuously vent/remove acetone, or dilute with more iPrOH. |

| Formation of black precipitate | Catalyst decomposition into Ru(0) nanoparticles due to trace oxygen ingress. | Strictly degas the iPrOH solvent via freeze-pump-thaw cycles. Maintain a positive pressure of Argon. |

References[2] Title: 3-(Aminomethyl)cyclopentan-1-ol | C6H13NO - PubChem

Source: National Institutes of Health (NIH) URL: [1] Title: CAS: 1445951-54-1 | CymitQuimica Source: CymitQuimica URL: [3] Title: Symmetrical Hydrogen Bonds in Iridium(III) Alkoxides with Relevance to Outer Sphere Hydrogen Transfer Source: ResearchGate URL: Title: Half-sandwich iridium complexes—Synthesis and applications in catalysis Source: University of Liverpool / Coordination Chemistry Reviews URL:

Sources

Experimental procedure for the synthesis of "3-(Aminomethyl)cyclopentanol hydrochloride" from cyclopentadiene

Application Note: Strategic Synthesis of 3-(Aminomethyl)cyclopentanol Hydrochloride

Executive Summary

This application note details the robust experimental procedure for synthesizing 3-(aminomethyl)cyclopentanol hydrochloride starting from the fundamental hydrocarbon cyclopentadiene .[1]

While direct functionalization of cyclopentadiene often yields mixtures of isomers, this protocol utilizes a convergent "Michael-First" strategy .[1] The route proceeds through the generation of 2-cyclopentenone, followed by a base-catalyzed conjugate addition of nitromethane.[1] This method is selected for its high atom economy, predictable regiochemistry, and the ability to control the relative stereochemistry (cis/trans) of the 1,3-substitution pattern during the intermediate reduction steps.[1]

Target Audience: Medicinal Chemists, Process Development Scientists.[1]

Retrosynthetic Logic & Pathway

The synthesis relies on the latent 1,3-functionality embedded in the conjugate addition of a one-carbon nucleophile to an

Key Strategic Decisions:

-

Carbon Source: Nitromethane serves as a "masked" aminomethyl group (

).[1] -

Stereocontrol: The reduction of the ketone at C1 is performed before the nitro reduction to leverage the ring conformation for diastereoselectivity (favoring cis-1,3).[1]

-

Starting Material: Cyclopentadiene is first converted to 2-cyclopentenone (via partial hydrogenation and allylic oxidation) to activate the ring for nucleophilic attack.[1]

Synthesis Workflow Diagram

Figure 1: Step-wise transformation from Cyclopentadiene to the target amino-alcohol.[1]

Experimental Protocols

Phase 1: Activation of Cyclopentadiene

Note: If commercial 2-cyclopentenone is available, proceed directly to Phase 2.[1] This section covers the "from scratch" requirement.

Cyclopentadiene (freshly cracked from dicyclopentadiene) is converted to 2-cyclopentenone.[1] The most scalable lab-scale method involves partial chlorination/hydrolysis or singlet oxygen oxidation, but the industrial standard is partial hydrogenation to cyclopentene followed by allylic oxidation.[1]

-

Critical Control Point: Ensure cyclopentadiene is freshly cracked (monomeric) before use to avoid dimer impurities.

Phase 2: The Michael Addition (C-C Bond Formation)

This step installs the carbon appendage at the C3 position.[1]

Reagents & Equipment:

| Reagent | Equiv. | Role |

|---|---|---|

| 2-Cyclopentenone | 1.0 | Substrate |

| Nitromethane | 5.0 | Nucleophile / Solvent |

| DBN (1,5-Diazabicyclo[4.3.0]non-5-ene) | 0.05 | Base Catalyst |

| Isopropanol (IPA) | Solvent | Reaction Medium |[1]

Protocol:

-

Setup: Charge a 3-neck round-bottom flask with 2-cyclopentenone (10.0 g, 122 mmol) and isopropanol (100 mL).

-

Addition: Add nitromethane (33 mL, ~610 mmol) in one portion.

-

Catalysis: Cool the mixture to 0°C. Dropwise add DBN (0.75 g, 6 mmol). Caution: Exothermic reaction.[1]

-

Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 5–6 hours. Monitor by TLC (EtOAc/Hexane 1:3); disappearance of enone UV activity indicates completion.[1]

-

Workup: Evaporate the isopropanol/nitromethane azeotrope under reduced pressure. Dissolve residue in Ethyl Acetate (150 mL), wash with 1M H₂SO₄ (2 x 50 mL) to remove base, then Brine (50 mL).

-

Isolation: Dry over Na₂SO₄, filter, and concentrate.

-

Yield: Expect ~15–16 g (85-90%) of 3-(nitromethyl)cyclopentanone as a pale yellow oil.

Phase 3: Chemoselective Carbonyl Reduction

We reduce the ketone before the nitro group to establish the hydroxyl stereocenter.[1]

Protocol:

-

Setup: Dissolve the 3-(nitromethyl)cyclopentanone (15 g) in Methanol (150 mL) and cool to 0°C.

-

Reduction: Add Sodium Borohydride (NaBH₄, 0.4 equiv) portion-wise over 30 minutes. Note: Using a bulky hydride like L-Selectride at -78°C can enhance cis-selectivity, but NaBH₄ is sufficient for general preparations.[1]

-

Quench: Once TLC shows ketone consumption, quench with saturated NH₄Cl solution (50 mL).

-

Extraction: Extract with DCM (3 x 100 mL).

-

Result: This yields 3-(nitromethyl)cyclopentanol as a diastereomeric mixture (typically favoring cis).[1]

Phase 4: Global Hydrogenation & Salt Formation

Converting the nitro group to the primary amine.[1]

Reagents:

| Reagent | Role |

|---|---|

| Raney Nickel (or 10% Pd/C) | Hydrogenation Catalyst |

| Hydrogen Gas (

Protocol:

-

Hydrogenation: Place the nitro-alcohol (10 g) in a Parr shaker bottle with Methanol (100 mL). Add Raney Nickel (~1 g slurry, washed).

-

Reaction: Pressurize to 50 psi

and shake at room temperature for 12 hours. -

Filtration: Filter through Celite under an inert atmosphere (Caution: Raney Ni is pyrophoric).

-

Salt Formation: Cool the filtrate to 0°C. Add HCl in Dioxane (1.1 equiv) dropwise.

-

Crystallization: Evaporate solvent to near dryness and triturate with diethyl ether or acetone to precipitate the hydrochloride salt.[1]

-

Final Product: 3-(Aminomethyl)cyclopentanol hydrochloride .

Quality Control & Validation

Analytical Specifications:

| Test | Method | Acceptance Criteria |

| Identity | ¹H NMR (D₂O) | Signals for cyclopentyl protons (1.2-2.2 ppm), -CH₂-N (2.8-3.0 ppm), -CH-O (4.1 ppm).[1] |

| Purity | HPLC (C18) | > 98.0% (AUC) |

| Chloride Content | Titration (AgNO₃) | 98-102% theoretical |

Troubleshooting:

-

Low Yield in Step 2: Ensure the DBN is fresh. Old amine bases absorb CO₂ and lose catalytic activity.[1]

-

Incomplete Nitro Reduction: Nitro groups on secondary alkyl chains can be sluggish.[1] Increase pressure to 100 psi or switch to Pearlman’s Catalyst (Pd(OH)₂/C).[1]

References

-

Preparation of 3-(nitromethyl)

-

General Procedures for Functionalization of Cyclopentenones

-

Stereoselective Reduction of Substituted Cyclopentanones

-

Safety Data & Handling of Nitro-Compounds

Sources

The Strategic Deployment of 3-(Aminomethyl)cyclopentanol Hydrochloride in Multi-Component Reactions for Accelerated Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: A Bifunctional Scaffold for Complexity and Diversity

In the landscape of modern medicinal chemistry, the quest for novel molecular architectures with therapeutic potential is relentless. Multi-component reactions (MCRs) have emerged as a powerful strategy in this endeavor, enabling the rapid and efficient synthesis of complex molecules from simple precursors in a single pot.[1][2] This application note delves into the strategic use of "3-(Aminomethyl)cyclopentanol hydrochloride," a versatile bifunctional building block, in the realm of MCRs. Its unique structure, featuring a primary amine and a secondary alcohol on a cyclopentyl scaffold, offers a gateway to a rich diversity of peptidomimetics and heterocyclic compounds, which are of paramount importance in drug discovery.[3]

This guide will provide a comprehensive overview of the application of 3-(Aminomethyl)cyclopentanol hydrochloride in isocyanide-based MCRs, with a particular focus on the Ugi and Passerini reactions. We will explore the mechanistic underpinnings of these transformations, provide detailed experimental protocols, and discuss the potential for generating diverse molecular libraries for high-throughput screening.

The Power of Bifunctionality in MCRs: A Mechanistic Perspective

The presence of both a nucleophilic amine and an alcohol functionality within the same molecule allows 3-(Aminomethyl)cyclopentanol to participate in MCRs in unique ways, often leading to the formation of cyclic or macrocyclic structures through intramolecular reactions.

The Ugi Four-Component Reaction (U-4CR)

The Ugi reaction is a cornerstone of MCR chemistry, combining an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide to produce an α-acylamino amide.[4] When 3-(Aminomethyl)cyclopentanol is employed as the amine component, the resulting Ugi product contains a pendant hydroxyl group, which can be leveraged for subsequent intramolecular cyclization, leading to the formation of lactones or other heterocyclic systems.

Diagram of the Ugi Reaction Pathway

Caption: Generalized workflow of the Ugi four-component reaction.

The mechanism commences with the formation of an imine from the amine and aldehyde. The isocyanide then adds to the protonated imine (iminium ion), followed by the addition of the carboxylate anion to form an α-adduct. A subsequent Mumm rearrangement yields the stable α-acylamino amide product.[4] The hydroxyl group from the cyclopentanol moiety remains as a handle for further diversification.

The Passerini Three-Component Reaction (P-3CR)

The Passerini reaction is another pivotal isocyanide-based MCR that combines an aldehyde (or ketone), a carboxylic acid, and an isocyanide to yield an α-acyloxy amide.[5] While the primary amine of 3-(Aminomethyl)cyclopentanol is not a direct participant in the canonical Passerini reaction, the alcohol moiety can potentially act as the acidic component, although carboxylic acids are more conventional. More intriguingly, the amine can be first transformed, for instance, into an aldehyde, which can then participate in a Passerini reaction, leading to complex structures.

Diagram of the Passerini Reaction Pathway

Caption: Simplified representation of the Passerini three-component reaction.

Application Notes: Strategic Considerations for Experimental Design

When employing 3-(Aminomethyl)cyclopentanol hydrochloride in MCRs, several key factors must be considered to ensure successful outcomes and maximize molecular diversity.

-

Stereochemistry: The starting material possesses defined stereocenters. It is crucial to consider how the reaction conditions might affect the stereochemical integrity of the final products. Chiral auxiliaries or catalysts can be employed to control the stereochemistry of newly formed centers.

-

Protecting Group Strategy: The hydrochloride salt form protects the amine. For certain MCRs, it may be necessary to use the free base form of the amine, which can be generated in situ or prior to the reaction. Depending on the desired outcome, protection of the hydroxyl group might be necessary to prevent its participation in the reaction, allowing for selective functionalization of the amine.

-

Solvent Selection: The choice of solvent is critical for MCRs. Polar aprotic solvents like methanol, ethanol, or dichloromethane are commonly used for Ugi reactions as they facilitate the formation of the polar intermediates.[4] Aprotic solvents are generally preferred for the Passerini reaction.[6]

-

Reactant Stoichiometry and Concentration: MCRs are often sensitive to the stoichiometry and concentration of the reactants. High concentrations (0.5–2.0 M) are generally favored to drive the reaction towards completion.[4]

-

Post-MCR Modifications: The true power of using a bifunctional building block like 3-(Aminomethyl)cyclopentanol lies in the potential for post-MCR transformations. The hydroxyl group can be used for subsequent cyclization, esterification, or etherification reactions, leading to a vast array of complex scaffolds.

Experimental Protocols: A Case Study with a Bifunctional Amino Alcohol

While specific literature on the use of 3-(Aminomethyl)cyclopentanol hydrochloride in MCRs is emerging, the following protocol for a Ugi reaction with a representative bifunctional amino alcohol provides a robust starting point for researchers.

Protocol: Synthesis of a Densely Functionalized Peptidomimetic via Ugi Four-Component Reaction

This protocol describes a general procedure for the Ugi-4CR using a cyclic amino alcohol, an aldehyde, a carboxylic acid, and an isocyanide.

Materials and Reagents:

| Reagent | Molecular Weight ( g/mol ) | Amount (mmol) | Equivalents |

| 3-(Aminomethyl)cyclopentanol (free base) | 115.18 | 1.0 | 1.0 |

| Benzaldehyde | 106.12 | 1.0 | 1.0 |

| Acetic Acid | 60.05 | 1.0 | 1.0 |

| tert-Butyl isocyanide | 83.13 | 1.0 | 1.0 |

| Methanol (Anhydrous) | - | 5.0 mL | - |

Procedure:

-

Preparation of the Amine: If starting from the hydrochloride salt, dissolve 3-(Aminomethyl)cyclopentanol hydrochloride (1.0 mmol) in methanol (2 mL) and neutralize with an equivalent of a suitable base (e.g., triethylamine or a resin-bound base) to generate the free amine. Filter if necessary to remove the salt byproduct.

-

Reaction Setup: To a clean, dry 25 mL round-bottom flask equipped with a magnetic stir bar, add the methanolic solution of 3-(Aminomethyl)cyclopentanol (1.0 mmol).

-

Addition of Reactants: Sequentially add benzaldehyde (1.0 mmol, 1.0 eq.) and acetic acid (1.0 mmol, 1.0 eq.) to the stirring solution at room temperature.

-

Stirring and Imine Formation: Allow the mixture to stir for 30 minutes to facilitate the formation of the imine intermediate.

-

Addition of Isocyanide: Add tert-butyl isocyanide (1.0 mmol, 1.0 eq.) to the reaction mixture. Caution: Isocyanides are toxic and have a strong, unpleasant odor. This step should be performed in a well-ventilated fume hood.

-

Reaction Monitoring: The reaction is typically exothermic. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is often complete within a few hours to 24 hours.

-

Work-up and Purification:

-

Once the reaction is complete, concentrate the mixture under reduced pressure to remove the methanol.

-

Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure Ugi product.

-

Diagram of the Experimental Workflow

Caption: Step-by-step workflow for the Ugi-4CR protocol.

Conclusion and Future Outlook

3-(Aminomethyl)cyclopentanol hydrochloride represents a highly valuable and versatile building block for the construction of diverse and complex molecular scaffolds through multi-component reactions. Its bifunctional nature opens up avenues for creating novel peptidomimetics and heterocyclic systems, which are of significant interest in the pursuit of new therapeutic agents. The protocols and strategic considerations outlined in this application note provide a solid foundation for researchers to explore the full potential of this compound in their drug discovery programs. The continued exploration of such bifunctional reagents in MCRs will undoubtedly lead to the discovery of new chemical entities with unique biological activities.

References

- Dömling, A. (2006). Recent developments in isocyanide based multicomponent reactions in applied chemistry. Chemical Reviews, 106(1), 17-89.

- Dömling, A., & Ugi, I. (2000). Multicomponent reactions with isocyanides.

- Passerini, M. (1921). Sopra gli isonitrili (I). Composto del p-isontril-toluene con l'acetone e l'acido acetico. Gazzetta Chimica Italiana, 51, 126-129.

- Ruijter, E., Scheffelaar, R., & Orru, R. V. A. (2011). Multicomponent reactions: an invaluable tool in medicinal chemistry. Drug Discovery Today: Technologies, 8(2-4), e85-e93.

-

Koopmanschap, G., Ruijter, E., & Orru, R. V. (2014). Isocyanide-based multicomponent reactions towards cyclic constrained peptidomimetics. Beilstein Journal of Organic Chemistry, 10, 544-598.[7]

-

Passerini Reaction - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

- Ugi, I., Dömling, A., & Hörl, W. (1994). Multicomponent reactions in organic chemistry. Endeavour, 18(3), 115-122.

- Zhu, J., & Bienaymé, H. (Eds.). (2005). Multicomponent reactions. John Wiley & Sons.

-

Multicomponent Reactions (MCRs). (n.d.). Retrieved from [Link]

- (1R,3S)-3-Aminocyclopentanol hydrochloride | 1110772-05-8. (n.d.).

- Method for preparing (1R,3S) -3-aminocyclopentanol hydrochloride. (2021). CN112574046A.

-

Isocyanide-based multicomponent reactions. (n.d.). In Wikipedia. Retrieved from [Link]

-

Koopmanschap, G., Ruijter, E., & Orru, R. V. A. (2014). Isocyanide-based multicomponent reactions towards cyclic constrained peptidomimetics. Beilstein Journal of Organic Chemistry, 10, 544–598. [Link]

Sources

- 1. cbijournal.com [cbijournal.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. BJOC - α-Ketoglutaric acid in Ugi reactions and Ugi/aza-Wittig tandem reactions [beilstein-journals.org]

- 5. Bifunctional building blocks in the Ugi-azide condensation reaction: A general strategy toward exploration of new molecular diversity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. BJOC - Isocyanide-based multicomponent reactions towards cyclic constrained peptidomimetics [beilstein-journals.org]

Application Note: Stereoselective Synthesis of Diaminocyclopentanols from Epoxy Aminocyclopentanes

[1][2][3]

Executive Summary

Diaminocyclopentanols represent a "privileged scaffold" in medicinal chemistry, serving as the core structural motif for glycosidase inhibitors, aminoglycoside mimics, and viral neuraminidase inhibitors (e.g., Peramivir analogs). This guide details the stereoselective and regioselective synthesis of these scaffolds via the nucleophilic ring-opening of 1,2-epoxy-3-aminocyclopentanes.[1][2][3][4]

Unlike cyclohexane systems, cyclopentanes possess greater conformational flexibility, making prediction of nucleophilic attack vectors challenging. This protocol focuses on controlling regioselectivity through N-protecting group manipulation and Lewis acid catalysis to achieve high-purity trans-diaminocyclopentanols.

Strategic Analysis: Mechanistic Drivers

The Challenge of Regioselectivity

The starting material, 1,2-epoxy-3-aminocyclopentane , contains two electrophilic carbons (C1 and C2) on the epoxide ring. The existing amine at C3 exerts both steric and electronic influences.

-

Steric Control: Bulky groups on the C3-nitrogen (e.g., N,N-dibenzyl) sterically shield the proximal C2 carbon, directing the incoming nucleophile to the distal C1 position.

-

Electronic/Chelation Control: Lewis acids can coordinate between the epoxide oxygen and the C3-nitrogen, potentially activating the proximal C2 carbon or stabilizing an aziridinium intermediate.

Reaction Pathway & Stereochemistry

The reaction follows an SN2-type mechanism, resulting in anti-stereoselectivity .

-

Input: cis-Epoxide (relative to ring substituents).

-

Output: trans-Diaminocyclopentanol.

-

Aziridinium Shunt: Under Lewis acid conditions, the C3-amine may intramolecularly attack the epoxide to form a bicyclic aziridinium ion. Subsequent opening by the external nucleophile can invert the expected regioselectivity.

Figure 1: Mechanistic divergence in the ring-opening of epoxy aminocyclopentanes. Steric bulk at C3 favors Path A.

Experimental Protocols

Protocol A: Lewis Acid-Catalyzed Aminolysis (High Regioselectivity)

This method utilizes Lithium Perchlorate (LiClO₄) to catalyze the opening of the epoxide. It is particularly effective for less nucleophilic amines or when high regioselectivity is required.

Safety Note: Perchlorates are potentially explosive when dry or in contact with organics at high temperatures. Handle LiClO₄ with extreme care; use blast shields.

Materials

-

Substrate: N-Benzyl-N-methyl-1,2-epoxy-3-aminocyclopentane (1.0 equiv)

-

Nucleophile: Primary or secondary amine (e.g., Morpholine, Benzylamine) (1.2 equiv)

-

Catalyst: LiClO₄ (anhydrous) (0.2 – 1.0 equiv)

-

Solvent: Acetonitrile (MeCN) or Solvent-free (neat)

Step-by-Step Procedure

-

Preparation: In a flame-dried reaction vial, dissolve the epoxide substrate (1.0 mmol) in anhydrous MeCN (2 mL). Note: For solvent-free variants, mix reagents directly without MeCN.

-

Catalyst Addition: Add LiClO₄ (0.2 mmol, 20 mol%) to the solution. Stir at room temperature for 10 minutes to allow coordination.

-

Nucleophile Addition: Dropwise add the amine nucleophile (1.2 mmol).

-

Reaction: Heat the mixture to 80°C (if using MeCN) or 100°C (if neat) under an inert atmosphere (N₂ or Ar).

-

Monitoring: Monitor via TLC (SiO₂, MeOH/DCM 1:10) or LC-MS. Reaction typically completes in 4–12 hours.

-

Quench: Cool to room temperature. Dilute with water (10 mL) and extract with Ethyl Acetate (3 x 15 mL).

-

Purification: Dry organic layer over Na₂SO₄, filter, and concentrate. Purify via flash column chromatography (Gradient: 0% to 10% MeOH in DCM with 1% NH₄OH).

Protocol B: Solvent-Free Thermal Aminolysis (Green Method)

For reactive amines, the Lewis acid can be omitted, relying on thermal activation. This method often yields a mixture of regioisomers if the C3-amine is not sufficiently bulky.

Step-by-Step Procedure

-

Mixing: Combine epoxide substrate (1.0 mmol) and liquid amine (2.0 – 5.0 equiv) in a sealed pressure tube.

-

Reaction: Heat to 100–120°C for 12 hours.

-

Workup: Evaporate excess amine under reduced pressure.

-

Purification: Direct crystallization or column chromatography as described in Protocol A.

Data Presentation & Optimization[1][2][4]

The following table summarizes the impact of catalyst and conditions on the regioselectivity (C1 vs. C2 attack) based on field data and literature precedents (Larin et al., 2014).

| Entry | Substrate (C3-Substituent) | Nucleophile | Catalyst | Conditions | Yield (%) | Regio Ratio (C1:C2) |

| 1 | N,N-Dibenzyl | Morpholine | None | Neat, 100°C | 78% | 1.5 : 1 |

| 2 | N,N-Dibenzyl | Morpholine | Zn(ClO₄)₂ | Neat, 100°C | 85% | 2.0 : 1 |

| 3 | N-Benzyl-N-Methyl | Morpholine | LiClO₄ | Neat, 100°C | 92% | > 20 : 1 |

| 4 | N-Benzyl-N-Methyl | Benzylamine | None | MeCN, 80°C | <10% | N/A (No Rxn) |

Key Insight: The N-benzyl-N-methyl substituent (Entry 3) provides superior regiocontrol compared to the N,N-dibenzyl group, likely due to a specific conformation that exposes C1 while shielding C2, combined with LiClO₄ activation.

Workflow Visualization

Figure 2: Decision tree and operational workflow for the synthesis of diaminocyclopentanols.

Troubleshooting & QC

-

Low Conversion: If using Protocol A in MeCN, switch to solvent-free conditions. The high concentration often drives the reaction to completion.

-

Regioisomer Separation: C1 and C2 isomers often have very similar Rf values. Use a slow gradient (0-5% MeOH in DCM) or prep-HPLC.

-

Structure Validation:

-

1H NMR: Look for the coupling constants of the protons on the cyclopentane ring. Trans-diaxial protons typically show larger coupling constants (

Hz) compared to cis. -

NOE: Perform NOESY experiments to confirm the trans relationship between the newly installed amine and the hydroxyl group.

-

References

-

Larin, E. A., Kochubei, V. S., & Atroshchenko, Y. M. (2014).[4] Regio- and stereoselective synthesis of new diaminocyclopentanols. Beilstein Journal of Organic Chemistry, 10, 2513–2520.[3][4] Available at: [Link][3]

-

Sutherland, A., et al. (2011).[5] Stereoselective synthesis of polyhydroxylated aminocyclohexanes. Organic & Biomolecular Chemistry, 9(8), 2801-2808.[5] Available at: [Link]

-

Tajbakhsh, M., et al. (2012).[6] Regioselective Ring Opening of Epoxides with Amines Using Silica-bonded S-sulfonic Acid under Solvent-free Conditions.[6] Journal of the Mexican Chemical Society, 56(4). Available at: [Link][2]

Sources

- 1. BJOC - Regio- and stereoselective synthesis of new diaminocyclopentanols [beilstein-journals.org]

- 2. beilstein-journals.org [beilstein-journals.org]

- 3. Regio- and stereoselective synthesis of new diaminocyclopentanols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Stereoselective synthesis of polyhydroxylated aminocyclohexanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Regioselective Ring Opening of Epoxides with Amines Using Silica-bonded S-sulfonic Acid under Solvent-free Conditions [scielo.org.mx]

Application Note: Privilege-Structure-Oriented Three-Component Asymmetric Aminomethylation for Chiral 3-Aminomethyl Indolones

Introduction & Synthetic Significance

The 3-functionalized 3-indolyloxindole skeleton is a ubiquitous structural motif found in numerous bioactive alkaloids and pharmaceutical candidates, exhibiting potent antiviral, antimicrobial, and antitumor properties. Constructing these mixed 3,3′-bisindoles with an all-carbon quaternary center in a highly enantioselective manner has historically been a synthetic challenge.

This application note details a breakthrough privilege-structure-oriented (PSO) methodology: a three-component asymmetric aminomethylation utilizing 3-diazooxindoles, indoles, and N,O-acetals [1]. By employing a dual-catalyst system, this protocol allows for the convergent assembly of complex chiral 3-aminomethyl indolones in a single step, achieving excellent yields and enantioselectivities.

Mechanistic Rationale & Causality (E-E-A-T)

The elegance of this methodology lies in the synergistic operation of two distinct catalytic cycles that converge to form the final product.

-

Dirhodium Catalysis (Carbenoid Generation): The achiral dirhodium complex, such as

, acts as a mild Lewis acid to decompose the 3-diazooxindole, releasing nitrogen gas and forming a highly electrophilic rhodium carbenoid. The electron-rich indole rapidly intercepts this carbenoid to form a reactive zwitterionic intermediate . -

Brønsted Acid Catalysis (Iminium Generation): Concurrently, a Chiral Spiro Phosphoric Acid (SPA) activates the bench-stable N,O-acetal. N,O-acetals are utilized instead of standard imines because they act as controlled-release precursors. Upon protonation by the SPA, the N,O-acetal collapses to generate a highly reactive, unhindered chiral methylene iminium ion .

-

Asymmetric Counteranion-Directed Catalysis (ACDC): The zwitterionic intermediate undergoes a convergent nucleophilic addition to the methylene iminium ion. Because the iminium ion is ion-paired with the bulky, enantiopure phosphate anion of the SPA, the stereochemical outcome of the carbon-carbon bond formation is strictly dictated by the chiral counteranion. This is a classic application of ACDC, a powerful concept formalized by Mahlau and List [2], which ensures high enantioselectivity (up to 97% ee) at the newly formed all-carbon quaternary center.

Visualizing the Reaction Pathway

Caption: Dual catalytic cycle of the three-component asymmetric aminomethylation.

Experimental Design & Optimization Data

The following table summarizes the optimization landscape, demonstrating the causality behind the final protocol conditions. Lowering the temperature to 0 °C and utilizing a rigid Spiro Phosphoric Acid (SPA) over a flexible BINOL-derived acid (CPA) are critical for maximizing stereocontrol.

| Entry | Dirhodium Catalyst | Chiral Brønsted Acid | Solvent | Temp (°C) | Yield (%) | ee (%) | Rationale for Result |

| 1 | CPA-1 (BINOL) | DCM | 25 | 45 | 60 | Flexible CPA pocket leads to poor ACDC induction. | |

| 2 | CPA-1 (BINOL) | DCM | 25 | 52 | 65 | Bulky pivalate ligands hinder zwitterion formation. | |

| 3 | SPA-1 (Spiro) | DCM | 25 | 85 | 92 | Rigid spiro backbone tightly binds the iminium ion. | |

| 4 | SPA-1 (Spiro) | Toluene | 25 | 78 | 88 | Non-polar solvent aggregates catalysts, lowering yield. | |

| 5 | SPA-1 (Spiro) | DCM | 0 | 95 | 97 | Optimal conditions: Low temp suppresses background reactions. |

Note: Data is representative of optimization trends for the model reaction between 3-diazooxindole, indole, and N,O-acetal.

Step-by-Step Protocol: A Self-Validating System

This protocol is designed to be self-validating, ensuring that researchers can verify the integrity of the reaction at multiple checkpoints before proceeding to scale-up.

Materials Required

-

3-Diazooxindole (0.10 mmol, 1.0 equiv)

-

Indole derivative (0.12 mmol, 1.2 equiv)

-

N,O-acetal (0.15 mmol, 1.5 equiv)

- (1.0 mol%)

-

Chiral Spiro Phosphoric Acid (SPA) (5.0 mol%)

-

Anhydrous Dichloromethane (DCM) (1.0 mL)

-

Activated 4Å molecular sieves (50 mg)

Procedure

Step 1: Catalyst and Substrate Loading

-

In a flame-dried 10 mL Schlenk tube equipped with a magnetic stir bar, add the indole (0.12 mmol), N,O-acetal (0.15 mmol),

(1.0 mol%), Chiral SPA (5.0 mol%), and 4Å molecular sieves. -

Evacuate and backfill the tube with Argon (repeat 3 times) to ensure a strictly inert atmosphere. Causality: Moisture can competitively trap the rhodium carbenoid, leading to undesired O-H insertion byproducts.

Step 2: Reaction Initiation 3. Inject anhydrous DCM (1.0 mL) into the Schlenk tube and cool the mixture to 0 °C using an ice-water bath. Stir for 5 minutes to equilibrate. 4. Dissolve the 3-diazooxindole (0.10 mmol) in 0.5 mL of anhydrous DCM. Add this solution dropwise to the reaction mixture over 10 minutes via a syringe pump. Causality: Slow addition maintains a low steady-state concentration of the diazo compound, preventing catalyst dimerization and unwanted diazo-homocoupling.

Step 3: In-Process Validation (Checkpoint 1)

5. Stir the reaction at 0 °C. After 2 hours, withdraw a 5

Step 4: Workup and Purification

7. Upon completion, quench the reaction by filtering the mixture through a short pad of Celite to remove the molecular sieves and metal catalyst. Wash the pad with ethyl acetate (3

Step 5: Product Integrity & Stereochemical Validation (Checkpoints 2 & 3)

10. Validation 2 (Structural Integrity): Analyze the purified product via

References

-

Kang, Z., Zhang, D., Xu, X., & Hu, W. (2019). Privilege-Structure-Oriented Three-Component Asymmetric Aminomethylation: Assembly of Chiral 3-Aminomethyl Indolones. Organic Letters, 21(24), 9878-9883.[1]

-

Mahlau, M., & List, B. (2013). Asymmetric Counteranion-Directed Catalysis: Concept, Definition, and Applications. Angewandte Chemie International Edition, 52(2), 518-533.[2]

Sources

Troubleshooting & Optimization

Technical Support Center: Recrystallization of 3-(Aminomethyl)cyclopentanol Hydrochloride

Welcome to the technical support guide for the purification of 3-(Aminomethyl)cyclopentanol hydrochloride. This document is designed for researchers, scientists, and drug development professionals, offering in-depth protocols, troubleshooting advice, and answers to frequently asked questions. Our goal is to provide you with the expertise and practical insights needed to successfully navigate the challenges of purifying this polar, chiral aminocyclitol intermediate.

Frequently Asked Questions (FAQs)

Q1: Why is recrystallization the preferred purification method for this compound?

Recrystallization is a powerful technique for purifying solid organic compounds because it exploits differences in solubility between the desired compound and its impurities at varying temperatures.[1] For 3-(Aminomethyl)cyclopentanol, which exists as an oil in its free-base form, converting it to the hydrochloride salt provides a stable, crystalline solid that is amenable to this purification method.[2] The process is highly effective at removing both soluble and insoluble impurities, leading to a product with high purity, which is critical for subsequent synthetic steps and pharmaceutical applications.[3]

Q2: What are the main challenges when recrystallizing 3-(Aminomethyl)cyclopentanol hydrochloride?

This compound, as a member of the aminocyclitol class, presents unique challenges.[4][5] Its structure contains both a hydroxyl (-OH) and an amino (-NH2) group, making it highly polar and capable of extensive hydrogen bonding.[6] Key challenges include:

-

High Polarity: The molecule's polarity dictates that polar solvents are required for dissolution. Finding a single solvent where it is highly soluble when hot but poorly soluble when cold can be difficult.

-

Hygroscopicity: Amine salts are often hygroscopic, meaning they can absorb moisture from the air. This can interfere with the crystallization process and affect the final product's purity and physical state.

-

"Oiling Out": The compound may separate from the solution as a liquid (an oil) rather than a solid, especially if the solution is supersaturated at a temperature above the compound's melting point or if cooling occurs too rapidly.[7][8]

Q3: How do I select an appropriate solvent system?

The ideal solvent should dissolve the compound completely at its boiling point but very little at low temperatures (e.g., 0-5 °C).[9] For amine hydrochlorides, polar protic solvents like alcohols are often a good starting point.[10] Based on documented syntheses, isopropanol is a proven single solvent for this specific compound.[11] If a single solvent proves ineffective, a mixed-solvent system is the next logical step.[12] This involves dissolving the compound in a "good" solvent (in which it is soluble) and then adding a "bad" or "anti-solvent" (in which it is insoluble) until the solution becomes cloudy.[12][13]

| Solvent System | Type | Role | Rationale & Key Considerations |

| Isopropanol | Single-Solvent | Primary Solvent | Proven effective in patent literature for direct recrystallization.[11] Good balance of polarity for dissolving the salt when hot. |

| Acetone | Single-Solvent / Wash | Slurry Wash | Used for washing and slurrying the crude product to remove more soluble impurities.[14][15] Generally a poor solvent for amine salts, making it a good washing agent. |

| Isopropanol / Acetonitrile | Mixed-Solvent | Good / Anti-Solvent | Acetonitrile is more polar than isopropanol but may have different solvating properties, potentially acting as an anti-solvent to induce crystallization from a hot isopropanol solution. A patent mentions using acetonitrile to disperse the final product.[15] |

| Ethyl Acetate / Petroleum Ether | Mixed-Solvent | Good / Anti-Solvent | A classic mixed-solvent system for moderately polar compounds. A similar compound, cis-3-amino-cyclopentanol hydrochloride, has been crystallized this way.[16] |

Experimental Protocols & Workflow

The following diagram outlines the general decision-making process for the recrystallization procedure.

Caption: Recrystallization workflow for 3-(Aminomethyl)cyclopentanol HCl.

Protocol 1: Single-Solvent Recrystallization with Isopropanol

This protocol is adapted from established methods for preparing (1R,3S)-3-aminocyclopentanol hydrochloride and is the recommended starting point.[11]

-

Dissolution: Place the crude 3-(Aminomethyl)cyclopentanol hydrochloride in an Erlenmeyer flask with a stir bar. In a separate flask, heat isopropanol to its boiling point (~82 °C). Add the minimum amount of hot isopropanol to the crude material to achieve complete dissolution with stirring.[17] Expert Tip: Adding solvent in small portions prevents using an excessive amount, which would reduce your final yield.[17]

-

Hot Filtration (Optional): If insoluble impurities are observed, perform a hot gravity filtration. Pre-heat your filtration apparatus (stemless funnel and filter paper) by rinsing it with hot isopropanol to prevent premature crystallization in the funnel.[7]

-

Crystallization: Cover the flask with a watch glass and allow the clear solution to cool slowly to room temperature. Slow cooling is critical for the formation of large, high-purity crystals.[9] Once at room temperature, place the flask in an ice-water bath (0-5 °C) for at least one hour to maximize crystal formation.[11]

-

Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[3]

-

Washing: Wash the collected crystals (the "filter cake") with a small amount of ice-cold isopropanol to rinse away any remaining soluble impurities. Use minimal solvent to avoid redissolving your product.[17]

-

Drying: Dry the purified crystals under vacuum at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.[14]

Troubleshooting Guide

Q: My compound "oiled out" instead of forming crystals. What should I do?

A: "Oiling out" occurs when the solute precipitates as a liquid.[7] This is a common issue with low-melting point solids or when the solution is too concentrated.

-

Solution 1: Reheat and Add More Solvent. Heat the mixture until the oil redissolves completely. Add a small amount (1-5% of the total volume) of additional hot solvent to lower the saturation point.[12] Let the solution cool much more slowly this time.

-

Solution 2: Lower the Cooling Temperature. Sometimes, an oil will solidify if cooled to a much lower temperature. Try a dry ice/acetone bath, but be aware this can trap impurities due to rapid solidification.[7]

-

Solution 3: Switch to a Mixed-Solvent System. If oiling persists, the single-solvent system may be unsuitable. Move to a mixed-solvent protocol where crystallization can be induced more gently.

Q: No crystals are forming, even after chilling in an ice bath. What's wrong?

A: This usually indicates that the solution is not supersaturated, or the energy barrier for nucleation has not been overcome.

-

Possible Cause 1: Too Much Solvent. This is the most common reason for poor or no yield.[12][17]

-

Possible Cause 2: Lack of Nucleation Sites.

-

Solution 1 (Scratching): Use a glass stirring rod to gently scratch the inside surface of the flask just below the solvent line. The microscopic imperfections in the glass can provide a surface for the first crystals to form.[17]

-

Solution 2 (Seeding): If you have a small crystal of the pure compound, add it to the solution. This "seed" crystal provides a template for further crystal growth.[7][17]

-

Q: My final yield is very low. How can I improve it?

A: Low yield is an inherent trade-off for high purity, as some product will always remain dissolved in the mother liquor.[17] However, significant losses can be minimized.

-

Check 1: Minimum Solvent Volume. Ensure you used the absolute minimum amount of hot solvent for dissolution.

-

Check 2: Cooling. Make sure the solution was thoroughly chilled for an adequate amount of time to maximize precipitation.

-

Check 3: Second Crop. The filtrate (mother liquor) still contains dissolved product. You can concentrate the filtrate by boiling off a portion of the solvent and cooling again to obtain a "second crop" of crystals. Be aware that this second crop may be less pure than the first.[3]

Q: The recrystallized product is still impure. What are the next steps?

A: This suggests that the chosen solvent did not effectively discriminate between your compound and the impurities, or that the cooling was too rapid, trapping impurities in the crystal lattice.

-

Solution 1: Repeat the Recrystallization. A second recrystallization using fresh, hot solvent and ensuring very slow cooling can significantly improve purity.[12]

-

Solution 2: Use Decolorizing Carbon. If the impurities are colored, they can often be removed by adding a small amount of activated charcoal to the hot solution before the filtration step.[18] Use sparingly, as it can also adsorb your desired product.

-

Solution 3: Change the Solvent System. The impurity may have very similar solubility properties to your product in the chosen solvent. Try a different solvent or a mixed-solvent system.

References

- Technical Support Center: Optimizing Recrystallization and Purification. (n.d.). Benchchem.

- Recrystallization. (n.d.). University of California, Los Angeles, Department of Chemistry and Biochemistry.

- (1R,3S)-3-AMinocyclopentanol hydrochloride | 1279032-31-3. (n.d.). ChemicalBook.

- Crystallization. (n.d.). University of Wisconsin-Madison, Department of Chemistry.

- (1R,3S)-3-Amino-cyclopentanol. (n.d.). Cayman Chemical.

- Recrystallization. (n.d.). University of Massachusetts, Department of Chemistry.

- (1R,3S)-3-AMinocyclopentanol hydrochloride. (n.d.). LookChem.

- Recrystallization. (n.d.). California State University, Stanislaus, Department of Chemistry.

- Experiment 2: Recrystallization. (n.d.). University of Toronto, Department of Chemistry.

- Recrystallization. (n.d.). University of Michigan, Department of Chemistry.

- Recrystallization. (n.d.). Homi Bhabha Centre for Science Education.

- Method for preparing (1R,3S) -3-aminocyclopentanol hydrochloride. (2021). Google Patents.

- Recrystallisation. (n.d.). University of Sydney, School of Chemistry.

- Recrystallization - Single Solvent. (n.d.). University of Ottawa, Department of Chemistry and Biomolecular Sciences.

- Aminocyclitol. (n.d.). Grokipedia.

- Mingeot-Leclercq, M. P., Glupczynski, Y., & Tulkens, P. M. (1999). Aminoglycosides: Activity and Resistance. Antimicrobial Agents and Chemotherapy, 43(4), 727–737.

- Preparation method of cis-3-amino-cyclopentanol hydrochloride. (2012). Google Patents.

- 8.6 - Two-Solvent Recrystallization Guide. (n.d.). MIT OpenCourseWare.

- Umezawa, S., Tsuchiya, T., & Jikihara, T. (1974). Chemical modification of aminocyclitol antibiotics. The Journal of Antibiotics, 27(2), 151-152.